![molecular formula C14H15N3O2S B2802854 4-(苯并[d]噻唑-6-羰基)-3,3-二甲基哌嗪-2-酮 CAS No. 946363-06-0](/img/structure/B2802854.png)

4-(苯并[d]噻唑-6-羰基)-3,3-二甲基哌嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

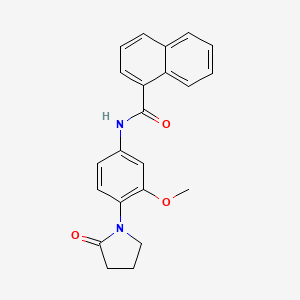

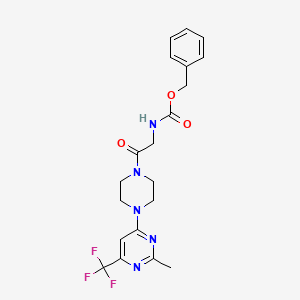

“4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects .

科学研究应用

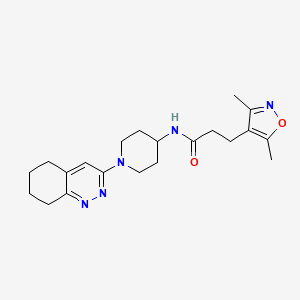

- Evidence : In a recent study, twenty-five novel benzothiazole compounds were synthesized. Among them, the active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) significantly inhibited the proliferation of human epidermoid carcinoma cell lines (A431), human non-small cell lung cancer cell lines (A549, H1299), and decreased the activity of inflammatory factors IL-6 and TNF-α. It also hindered cell migration .

- Application : 4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one can be used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide. This compound shows potential in inhibiting K1 capsule formation in UPEC, which could be relevant for treating urinary tract infections .

- Application : Recent advances involve the green synthesis of benzothiazole compounds. These methods include condensation reactions of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Additionally, cyclization using thioamide or carbon dioxide (CO2) as raw materials shows promise .

- Application : Swiss ADME and admetSAR web servers predict physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity for active compounds like 4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one .

- Application : Flow cytometry studies evaluate the effect of 4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one on apoptosis and cell cycle in cancer cells (A431, A549). These insights contribute to understanding its mechanism of action .

Anticancer Agents

Inhibition of K1 Capsule Formation

Green Chemistry Synthesis

Pharmacokinetic Properties Prediction

Cell Cycle and Apoptosis Studies

作用机制

Target of Action

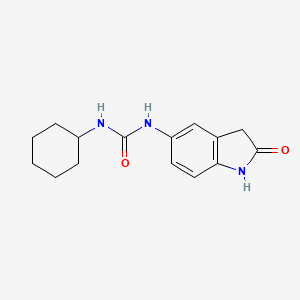

Thiazole-based compounds have been known to modulate the activity of many enzymes involved in metabolism . They have demonstrated significant pharmacological potential, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .

Mode of Action

Thiazole-based compounds are suggested to exhibit their antioxidant activities due to their ability to donate hydrogen to free radicals . They also have the ability to bind to reversible oxygen redox systems .

Biochemical Pathways

Thiazole-based compounds, such as 4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one, may affect various biochemical pathways. For instance, they have been found to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are involved in neurotransmission . Inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function.

Result of Action

Thiazole-based compounds have shown significant antibacterial and antioxidant activities . They have also demonstrated potential in inhibiting the formation of beta-amyloid plaques, which are associated with Alzheimer’s disease .

属性

IUPAC Name |

4-(1,3-benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-14(2)13(19)15-5-6-17(14)12(18)9-3-4-10-11(7-9)20-8-16-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOOPLSUYYESIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CC3=C(C=C2)N=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2802775.png)

![[2-(3-Methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2802776.png)

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2802780.png)

![5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2802783.png)

![N-[3-[[(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2802789.png)

![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide](/img/structure/B2802794.png)